molecular formula C18H35ClO B042655 Stearoyl chloride CAS No. 112-76-5

Stearoyl chloride

Cat. No. B042655
CAS RN: 112-76-5
M. Wt: 302.9 g/mol
InChI Key: WTBAHSZERDXKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stearoyl chloride, also recognized as octadecanoyl chloride, is an organic compound. It presents itself as a colorless liquid that exhibits solubility in numerous organic solvents.
Synonyms:Octadecanoic acid, chloride;  Octadecanoyl chloride;  Stearic acid chloride;  Stearic chloride;  Stearyl chloride;  n-Octadecanoyl chloride; 
Chemical Synthesis and Stability: Stearoyl chloride can be synthesized through various methods. For instance, it is used in the preparation of stearoylated hemicelluloses from wheat straw, which involves a rapid process that minimizes degradation, enhancing their thermal stability (Sun et al., 2000).
Applications in Nanoparticle Synthesis: Research indicates that stearoyl chloride derivatives, like stearoyl piperidinium chloride, can be effective in reducing surface tension and are used as capping agents in the microemulsion synthesis of nanoparticles (Edrissi &  Soleymani, 2012).
Biochemical Interactions: Studies have shown the biochemical significance of stearoyl-containing compounds.Stearoyl lysophosphatidylcholine (LPC) has been found to protect against lethal experimental sepsis by stimulating neutrophils and suppressing endotoxin-induced HMGB1 release (Chen et al., 2005).
Physicochemical Properties: Research on stearoyl derivatives, such as stearoyl pyridoxine, highlights the solubility of these compounds in various solvents, suggesting a similar solubility profile for stearoyl chloride(Wang Hong-yan, 2000).
Stearoyl chloride is a significant compound in organic chemistry, with properties that make it useful in synthesis and biochemical applications. Its versatility is evident in its role in producing various derivatives and in its physicochemical characteristics.

Common Problem

Some frequently asked questions about staroyl chloride

What is stearoyl chloride used for?
Stearoyl chloride was used in the synthesis of 4-fluoroceramide. It was also used in the preparation of shimofuridin analogs: 2′-O-(4-O-stearoyl-alpha-L-fucopyranosyl)thymidine and -uridine[].
What is the BP of stearoyl chloride?
The boiling point of an stearoyl chloride is  174-178 °C/2 mmHg (lit.)
What are the special chemical properties of stearyl chloride?
Stearoyl chloride has been shown to interact with hydrogen bonds, which are electrostatic interactions between charged or polar molecules. Stearoyl chloride also reacts with an acid complex (a compound containing an acid and a base) to form water as the product. Hydrogen bonding interactions occur when two molecules have a negatively charged atom on one molecule and a positively charged atom on the other, forming a weak chemical bond. Stearoyl chloride has been shown to be stable in water because it contains hydroxyl groups that can form hydrogen bonds with water molecules. This property of stearoyl chloride may make it useful in drug delivery systems that rely on membrane permeability[].
Is chloride bad for high blood pressure?
Among the environmental factors that affect blood pressure, dietary sodium chloride has been studied the most, and there is general consensus that increased sodium chloride intake increases blood pressure.

Research Directions

Synthesis of Stearoyl Chloride and Characterization of Surfactants for Nanoparticle Production

This research direction involves the synthesis of stearoyl piperidinium chloride and its characterization using NMR, FTIR, and elemental analysis. The surfactant's properties such as surface tension, CMC, effectiveness, efficiency, and anti-static properties are investigated. It is noted that the number of methylene groups in the hydrophobic chain significantly affects these properties. Additionally, stearoyl piperidinium chloride is identified as a potential capping agent in the microemulsion synthesis of MnS nanoparticles[].

Development of Drug Delivery Systems Using Stearoyl Derivatives

Another research direction is the development of stearoyl chitosan (SC) for drug delivery systems. The synthesis of SC is achieved through the reaction of chitosan with stearoyl chloride. The study explores the structural analysis of SC and its ability to form nanoparticles in phosphate-buffered saline. The loading efficacy of SC with antimetabolite drugs is examined, with pemetrexed showing the highest drug-loading value. The research suggests that SC nanoparticles could be a promising strategy for controlled drug release in chemotherapy[].

Stearoyl chloride Preparation of labeled substrates for enzyme assays

The preparation of stearoyl[1-14C]sulfogalactosylsphingosine is a research direction focused on creating substrates for enzyme assays, specifically cerebroside sulfatase. The method involves a two-step process to prepare the lysosulfatide intermediate and then couple it to [1-14C]stearic acid. The resulting labeled substrate is convenient for cerebroside sulfatase determination due to the stability of the 14C isotope[].

Scientific Research Applications

Stearoyl chloride is extensively used in various scientific research applications, Some key applications include:
Nanoparticle Synthesis: Stearoyl chloride derivatives are used in nanoparticle synthesis. For example, stearoyl piperidinium chloride has been utilized as a capping agent in the microemulsion synthesis of manganese sulfide (MnS) nanoparticles, significantly reducing surface tension (Edrissi &  Soleymani, 2012).
Biochemical Studies: Stearoyl chloride is instrumental in biochemical research, particularly in the study of lipid metabolism. For instance, stearoyl lysophosphatidylcholine (Stearoyl chloride), a derivative, has been studied for its protective role against experimental sepsis and its ability to inhibit caspase-11 activation (Chen et al., 2005Li et al., 2017).
Pharmaceutical Research:  In the realm of pharmaceuticals,Stearoyl chloride is a fatty acid that is used in the production of synthetic cannabinoids. It is also used in the synthesis of tumor-associated macrophages and antitumor agents, stearoyl chloride is used for preparing stable substrates like stearoyl[1-14C]sulfogalactosylsphingosine, useful in assays for cerebroside sulfatase determination(Dubois et al., 1980).
Synthesis of Chemical Compounds: Stearoyl chloride is employed in synthesizing various chemical compounds, such as stearoyl pyridoxine, through the reaction of pyridoxine with stearoyl chloride (Wang Hong-yan, 2000).
These applications demonstrate the broad utility of stearoyl chloride in scientific research, ranging from nanoparticle technology and biochemical studies to pharmaceutical and chemical synthesis.

Mechanism Of Action

Stearoyl chloride is involved in various biochemical processes, particularly in lipid metabolism and inflammatory responses.Stearoyl chloride can enhance the rectal absorption of sodium ampicillin by interacting with calcium ions in the rectal membrane (Yata et al., 1985).
Nhibiting Phospholipase C/Ca2+ System: Some forms of stearoyl compounds, like stearoyl Stearoyl chloride, can inhibit the phospholipase C/Ca2+ system, influencing enzyme system functions (Okajima et al., 1998).
Protection against Endotoxemia and Sepsis: Stearoyl lysophosphatidylcholine (Stearoyl chloride) forms have shown protective effects against endotoxemia and experimental sepsis by inhibiting certain pathways in immune responses (Li et al., 2017;  Chen et al., 2005).
Inhibition of SCD1: which utilizes stearoyl chloride, can exacerbate inflammation and acute colitis by promoting proinflammatory responses (Chen et al., 2008).
Stearoyl lysophosphatidylcholine (Stearoyl chloride), derived from stearoyl chloride, has been shown to protect against endotoxemia and experimental sepsis by inhibiting LPS-mediated caspase-11 activation (Li et al., 2017).
Modulation of SCD1: which processes stearoyl chloride, strongly influences energy metabolism and affects susceptibility to conditions like obesity, insulin resistance, diabetes, and hyperlipidemia (Flowers &  Ntambi, 2008).

Biochemical And Physiological Effects

Stearoyl chloride affects various physiological and biochemical pathways, particularly influencing lipid metabolism, energy regulation, immune responses, and potentially offering therapeutic benefits for metabolic disorders.
Impact on Energy Metabolism: The activity of Stearoyl-coenzyme A desaturase 1 (SCD1), influenced by stearoyl chloride, plays a significant role in regulating energy metabolism. This modulation affects susceptibility to obesity, insulin resistance, diabetes, and hyperlipidemia (Flowers &  Ntambi, 2008).
Protection Against Sepsis and Endotoxemia: Stearoyl lysophosphatidylcholine (Stearoyl chloride) forms of stearoyl chloride have been shown to protect against lethal sepsis by stimulating neutrophils and suppressing endotoxin-induced HMGB1 release from macrophages/monocytes (Chen et al., 2005;  Li et al., 2017).
Influence on Cellular Materials: Stearoyl chloride grafted onto cellulose nanocrystals can alter the thermal stability and hydrophobicity of certain materials, affecting their biodegradation properties (Moo-Tun et al., 2019).
Modulation of Membrane Fatty Acid Composition: Conjugated linoleic acid (CLA) and its derivatives, related to stearoyl chloride, can decrease the expression of hepatic stearoyl-CoA desaturase mRNA, thereby modifying membrane fatty acid composition and potentially reducing enzyme activity (Lee et al., 1998).
Neuronal Excitability and GABA Receptor Modulation: Certain steroid hormone metabolites similar to stearoyl chloride derivatives can rapidly alter neuronal excitability and potentiate the inhibitory actions of the GABA receptor in neurons (Majewska et al., 1986).

Product Comparison

Stearoyl chloride,Palmitoyl chloride,Lauroyl chloride  and Oleoyl chloride: Similarities and Differences of Organic Compounds

Similarities

Chemical Structure
All four compounds belong to the class of acyl chlorides, also known as acid chlorides, which are derivatives of fatty acids containing a chloride functional group (–COCl)[].
They are derived from fatty acids and possess similar acyl chloride functional groups attached to the carbon chain[][].
Reactivity
Stearoyl chloride, Palmitoyl chloride, Lauroyl chloride, and Oleoyl chloride are highly reactive compounds due to the presence of the acyl chloride functional group[].
They readily undergo nucleophilic substitution reactions, such as acylation reactions, with nucleophiles like alcohols, amines, and thiols[].

Differences

Carbon Chain Length
Stearoyl chloride: Stearoyl chloride has an 18-carbon chain (C18) and is derived from stearic acid.
Palmitoyl chloride: Palmitoyl chloride has a 16-carbon chain (C16) and is derived from palmitic acid[][].
Lauroyl chloride: Lauroyl chloride has a 12-carbon chain (C12) and is derived from lauric acid[].
Oleoyl chloride: Oleoyl chloride has an 18-carbon chain (C18) with one unsaturated double bond and is derived from oleic acid[].
Degree of Saturation
Stearoyl chloride, Palmitoyl chloride, and Lauroyl chloride are saturated fatty acid derivatives, meaning their carbon chains contain only single bonds[][].
Oleoyl chloride is an unsaturated fatty acid derivative, containing one unsaturated double bond in its carbon chain.
Physical Properties
Stearoyl chloride, Palmitoyl chloride, and Oleoyl chloride are typically colorless to pale yellow liquids at room temperature[].
Lauroyl chloride is also a liquid at room temperature but may have slightly different physical properties, such as viscosity and odor, due to its shorter carbon chain[].
Applications
These compounds are utilized in various chemical synthesis processes, including the production of surfactants, esters, amides, and other organic compounds[].
Stearoyl chloride, Palmitoyl chloride, and Lauroyl chloride are often used as acylating agents in organic synthesis.
Oleoyl chloride finds applications in the preparation of fatty acid derivatives for use in cosmetics, pharmaceuticals, and food additives.
Reactivity with Nucleophiles
The reactivity of these compounds with nucleophiles may vary based on the length and saturation of their carbon chains. Generally, longer and unsaturated chains may exhibit slower reaction rates due to steric hindrance and electronic effects[].
Stearoyl chloride, Palmitoyl chloride, Lauroyl chloride, and Oleoyl chloride share similarities in their chemical structure and reactivity as acyl chlorides but exhibit differences in carbon chain length, degree of saturation, physical properties, applications, and reactivity with nucleophiles.

Advantages And Limitations For Lab Experiments

Advantages

Pre-concentration of Metals: Stearoyl chloride loaded on silica gel can pre-concentrate metals like copper, cobalt, and nickel effectively, achieving a concentration factor of 40, which is beneficial in analytical chemistry (Tong et al., 1990).
Antioxidant Synthesis: Stearoyl chloride-based synthesis of procyanidin B4 and malvidin-3-glucoside derivatives results in significant antioxidant activity, useful in food chemistry and biochemistry studies (Cruz et al., 2015).
Affinity for Red Blood Cells: O-stearoyl derivatives of polysaccharides show high affinity for red blood cells and exhibit marked erythrocyte-sensitizing activity, offering potential in immunology and hematology research (Hämmerling &  Westphal, 1967).
Nanoparticle Synthesis: Stearoyl piperidinium chloride can be used effectively as a capping agent in the microemulsion synthesis of MnS nanoparticles, important in materials science (Edrissi &  Soleymani, 2012).
Stability as a Substrate: Stearoyl[1-14C]sulfogalactosylsphingosine is a stable substrate for cerebroside sulfatase assays, advantageous in biochemical assays (Dubois et al., 1980).

Limitations

Lower Bioavailability: Stearoyl chloride-based derivatives may exhibit lower bioavailability in biological matrices compared to their precursors, posing a challenge in pharmacological and nutritional studies (Cruz et al., 2015).
Stearoyl chloride has several advantages in laboratory settings, including its role in metal preconcentration, antioxidant synthesis, and as a substrate in biochemical analyses. But it also brings with it problems such as lower bioavailability and Disadvantages such as complex synthesis requirements. Its complex synthesis requires multiple steps, making them very time-consuming and potentially less efficient for large-scale applications.

Future Directions

The future research directions involving stearoyl chloride show promising potential across various scientific fields.
Drug Development: The synthesis of stearoyl pyridoxine, achieved by reacting pyridoxine with stearoyl chloride, has potential applications in drug development due to its unique properties (Wang Hong-yan, 2000).
Biochemical Studies: Stearoyl chloride can be used to synthesize compounds like 6-O-, 6-Di-O-, and 4, 6, 4', 6'-Tetra-O-stearoyl-α trehaloses, which possess interesting biological activities, suggesting potential in biochemical research (Yoshimoto et al., 1982).
Synthesis of Novel Antioxidants: There's potential in synthesizing novel antioxidant compounds with increased bioavailability in biological matrices using stearoyl chloride, which could have applications in food and cosmetic products (Cruz et al., 2015).
Nanotechnology: Stearoyl piperidinium chloride can be utilized as a capping agent in the microemulsion synthesis of nanoparticles like MnS, indicating its potential in the field of nanotechnology and materials science (Edrissi &  Soleymani, 2012).
Luminescent Materials: Stearoyl chloride can act as a structural molecular bridge in ternary lanthanide molecular complex systems, sensitizing the luminescence of ions like terbium or europium, suggesting its use in creating advanced luminescent materials (Yan et al., 2007).
Thermal Energy Storage: Synthesized poly(styrene-co-ally alcohol)-graft-stearic acid copolymers from stearoyl chloride have considerable potential for thermal energy storage applications, indicating a direction in sustainable energy solutions (Sari et al., 2012).
Superhydrophobic Surfaces: The development of thermo-responsive superhydrophobic paper using nanostructured cellulose stearoyl ester is another promising direction, which can be utilized in creating self-cleaning and water-repellent surfaces (Geissler et al., 2014).
Chemical Grafting for Water-Repellent Surfaces: Chemical grafting with fatty acid chlorides like stearoyl chloride can result in water-repellent surfaces, reducing water vapor transmission rates significantly (Schmid et al., 2014).
These potential directions highlight the versatility of stearoyl chloride in various scientific and technological fields, ranging from drug development and nanotechnology to materials science and sustainable energy solutions.

properties

IUPAC Name

octadecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBAHSZERDXKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051583
Record name Octadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, mp = 23 deg C; [HSDB] Slightly viscous liquid; mp = 18-22 deg C; [MSDSonline] White solid; mp = 21 deg C; [MSDSonline]
Record name Octadecanoyl chloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stearoyl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7205
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

215 °C @ 15 MM HG
Record name STEAROYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5576
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN HOT ALCOHOL, SOL IN HYDROCARBONS AND ETHERS
Record name STEAROYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5576
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Stearoyl chloride

CAS RN

112-76-5
Record name Stearoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stearoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoyl chloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stearoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.640
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STEAROYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYP8E32GM2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name STEAROYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5576
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

23 °C
Record name STEAROYL CHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5576
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

A solution of oxalyl chloride (53.5 g, 422 mmol) in 150 mL of chloroform was added drop wise to a solution of stearic acid (30.0 g, 105 mmol) in 250 mL of chloroform. After stirring overnight at ambient temperature the solution was concentrated and co-evaporated twice with chloroform. Drying under vacuum for 1 hour yielded a quantitative yield of a white solid. 1H-NMR (CDCl3): δ=2.85 (t, 2H), 1.70 (q, 2H), 1.30 (m, 28H), 0.85 (t, 3H) ppm. 13C-NMR (CDCl3): δ=173.6, 47.1, 31.9, 29.7, 29.7, 29.6, 29.5, 29.4, 29.3, 29.1, 28.4, 25.1, 22.7, 14.1 ppm. FT-IR: ν=2292, 2853, 1799 (C═O stretch), 1466, 953, 720, 680 cm−1.
Quantity
53.5 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

170.4 g (0.6 mol) of stearic acid and 890 g of monochlorobenzene are introduced into the reactor and 594 g (6 mol) of phosgene are then added over about 30 minutes, while maintaining the temperature of the reaction medium at a maximum of 25° C. The set pressure is adjusted to 10.5 bar relative. The reaction medium is heated to 120° C. and is maintained at this temperature for 1 hour 30 minutes and is then heated to 150° C. and maintained at this new temperature for 1 hour. The level of residual acid is then about 1.4 mol %, the level of residual anhydride is zero and the level of stearoyl chloride obtained 98.6 mol %. The maximum pressure reached was 9 bar relative.
Quantity
170.4 g
Type
reactant
Reaction Step One
Quantity
594 g
Type
reactant
Reaction Step One
Quantity
890 g
Type
solvent
Reaction Step One
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stearoyl chloride
Reactant of Route 2
Reactant of Route 2
Stearoyl chloride
Reactant of Route 3
Stearoyl chloride
Reactant of Route 4
Stearoyl chloride
Reactant of Route 5
Stearoyl chloride
Reactant of Route 6
Stearoyl chloride

Citations

For This Compound
1,990
Citations
AJF Carvalho, AAS Curvelo, A Gandini - Industrial Crops and Products, 2005 - Elsevier
… ), a phenol blocked polyisocianate of trimethylol propane and toluene diisocyanate (TMP-TDI-Phenol), a styrene-co-glycidyl methacrylate (PS-GMA) co-polymer and stearoyl chloride (…
Number of citations: 0 www.sciencedirect.com
Y He, Y Luo, Z Li, C Yan, Y Chen, T Jin - Cellulose, 2021 - Springer
… Therefore, we propose to use stearoyl chloride as hydrophobic layer and one-step modify … in future oilwater separation and the stearoyl chloride graft technology is an both effective and …
Number of citations: 0 link.springer.com
NM Moo-Tun, A Valadez-Gonzalez… - Journal of Polymers and …, 2019 - Springer
… The effect of the incorporation of pristine and stearoyl chloride grafted CNCs on the chemical… , ie in presence of CNCs grafted with stearoyl chloride the catalytic effect attributed to the …
Number of citations: 0 link.springer.com
U Hämmerling, O Westphal - European Journal of Biochemistry, 1967 - Wiley Online Library
… By reaction of polysaccharides with stearoyl chloride in dimethyl formamide as a solvent in the presence of pyridine, derivatives are obtained which exhibit marked erythrocyte-…
Number of citations: 0 febs.onlinelibrary.wiley.com
Q Wang, M Sun, M Guo, X Fu, X Zhang… - Journal of Polymer …, 2015 - search.ebscohost.com
Cellulose diacetate (CDA) had been modified by stearoyl chloride (STC) in homogeneous CDA/pyridine solution. The structure of the CDA and CDA-STC were confirmed via IR and …
Number of citations: 0 search.ebscohost.com
A Geissler, F Loyal, M Biesalski, K Zhang - Cellulose, 2014 - Springer
… Cellulose stearoyl ester with a degree of substitution of 2.99 was synthesized from cellulose using stearoyl chloride. By dip-coating paper in CSE solution of at least 3 mg/ml in toluene, …
Number of citations: 0 link.springer.com
Z Xin, J Hou, J Ding, Z Yang, S Yan, C Liu - Applied surface science, 2013 - Elsevier
… In this article, O-stearoyl-chitosans (OSC) with different esterification degrees were successfully prepared via changing the ratios of chitosan and stearoyl chloride for decreasing the …
Number of citations: 0 www.sciencedirect.com
BH Thewlis - Journal of the Science of Food and Agriculture, 1981 - Wiley Online Library
… It was found that the reaction between stearoyl chloride and lactic acid or its methyl ester did not go to completion; unchanged stearic acid always remained in the product and had to be …
Number of citations: 0 onlinelibrary.wiley.com
Q Yang, W Su, J Hu, Y Xu, Z Liu, L Hui - Nanomaterials, 2022 - mdpi.com
… two biopolymer oil/water separation routes based on cellulose stearoyl ester (CSE), which was obtained via the acylation reaction between dissolving pulp and stearoyl chloride …
Number of citations: 0 www.mdpi.com
HT Cheng, XS Shen - China Oils and Fats, 2018 - cabdirect.org
Hydraulic cavitation was used to enhance the acylation of soybean protein by stearoyl chloride. The hydraulic cavitation pressure, hydraulic cavitation time, hydraulic cavitation …
Number of citations: 0 www.cabdirect.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.